PF-3450074

説明

特性

IUPAC Name |

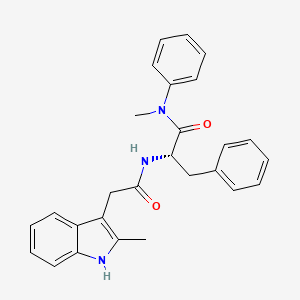

(2S)-N-methyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]-N,3-diphenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O2/c1-19-23(22-15-9-10-16-24(22)28-19)18-26(31)29-25(17-20-11-5-3-6-12-20)27(32)30(2)21-13-7-4-8-14-21/h3-16,25,28H,17-18H2,1-2H3,(H,29,31)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDFWSNAQWFRRF-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CC(=O)NC(CC3=CC=CC=C3)C(=O)N(C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2N1)CC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N(C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Mechanism of PF-3450074: An Indirect Inhibitor of HIV-1 Reverse Transcription

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PF-3450074 (PF-74) is a potent small-molecule inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) replication. Unlike many antiretroviral drugs that target viral enzymes, this compound exerts its antiviral effect through a novel mechanism centered on the viral capsid protein (CA). This technical guide delineates the intricate mechanism by which this compound indirectly inhibits HIV-1 reverse transcription by modulating the stability of the viral capsid. It provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the molecular interactions that define the compound's mode of action.

Introduction

The HIV-1 capsid is a conical protein shell composed of the viral capsid protein (p24 or CA) that encases the viral RNA genome and essential enzymes, including reverse transcriptase and integrase.[1] The structural integrity and timely disassembly of the capsid, a process known as uncoating, are critical for the successful completion of reverse transcription and subsequent steps in the viral life cycle.[1][2] this compound has emerged as a crucial tool for studying the intricate processes of uncoating and its linkage to reverse transcription. This compound does not directly inhibit the enzymatic activity of reverse transcriptase but rather targets the CA protein, thereby disrupting the orchestrated process of viral uncoating and consequently impairing the synthesis of viral DNA.[3][4]

Mechanism of Action of this compound

This compound's mechanism of action is multifaceted and concentration-dependent, primarily involving its interaction with the HIV-1 capsid.

Binding to the Capsid Protein

This compound binds to a preformed pocket on the N-terminal domain (NTD) of the HIV-1 CA protein.[5] This binding site is located at the interface between adjacent CA subunits within the hexameric lattice of the capsid.[6] Specifically, it occupies a pocket bounded by helices 3, 4, 5, and 7 of the CA NTD.[5] Notably, this binding site is also utilized by host cell proteins, such as the cleavage and polyadenylation specific factor 6 (CPSF6) and nucleoporin 153 (NUP153), which are implicated in the nuclear import of the virus.[6][7] By binding to this pocket, this compound can directly compete with the binding of these host factors.[7]

Alteration of Capsid Stability

The binding of this compound to the capsid has a profound and concentration-dependent effect on its stability.

-

At high concentrations (typically around 10 µM), this compound has been shown to destabilize the viral capsid, leading to premature uncoating.[2][8] This rapid disassembly of the core disrupts the optimal environment required for reverse transcription, leading to a marked reduction in the accumulation of late reverse transcription products.[7][9]

-

At lower concentrations (in the sub-micromolar to low micromolar range), paradoxically, this compound has been observed to stabilize the capsid.[3][10] This hyper-stabilization can also be detrimental to viral replication, as it is believed to interfere with the timely and spatially regulated process of uncoating that is necessary for efficient reverse transcription and subsequent nuclear import.

The prevailing model suggests that by either prematurely disassembling or overly stabilizing the capsid, this compound disrupts the delicate equilibrium of capsid stability required for productive infection, ultimately leading to the inhibition of reverse transcription.

Quantitative Data Summary

The inhibitory and binding activities of this compound have been quantified in various studies. The following tables summarize the key quantitative data.

Table 1: Antiviral Activity of this compound against HIV-1

| Parameter | Cell Type | HIV-1 Strain(s) | Value | Reference(s) |

| EC50 | - | Various isolates | 8-640 nM | [7][9] |

| - | NL4-3 (Wild Type) | 0.72 µM | [7][9] | |

| - | T107N mutant | 4.5 µM | [7][9] | |

| - | Various strains | 0.113 to 0.362 µM | [5] | |

| IC50 | PBMCs | HIV-193RW025 | 1.5 ± 0.9 µM | [7][9] |

| PBMCs | HIV-1JR-CSF | 0.6 ± 0.20 µM | [7][9] | |

| PBMCs | HIV-193MW965 | 0.6 ± 0.10 µM | [7][9] | |

| - | Median | 0.9 ± 0.5 µM | [7] | |

| CC50 | - | Median | 90.5 ± 5.9 µM | [7] |

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration; PBMCs: Peripheral blood mononuclear cells.

Table 2: Binding Affinity of this compound for HIV-1 Capsid Protein

| Parameter | Interacting Partner | Method | Value | Reference(s) |

| Kd | CA hexamer | Isothermal Titration Calorimetry | 176 ± 78 nM | [7] |

| CA hexamer | Isothermal Titration Calorimetry | 262 nM | [6] | |

| Unassembled CA | Isothermal Titration Calorimetry | ~4 µM | [6] | |

| Isolated NTD | Isothermal Titration Calorimetry | ~4 µM | [6] |

Kd: Dissociation constant; CA: Capsid protein; NTD: N-terminal domain.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of this compound.

Antiviral Activity Assay (EC50 Determination)

This assay measures the concentration of this compound required to inhibit HIV-1 replication by 50%.

-

Cell Culture and Infection: Target cells (e.g., TZM-bl cells, SupT1 cells, or PBMCs) are seeded in multi-well plates. The cells are then infected with a known amount of HIV-1 in the presence of serial dilutions of this compound.[4]

-

Quantification of Viral Replication: After a defined incubation period (e.g., 48-72 hours), viral replication is quantified. This can be achieved by:

-

Luciferase Reporter Assay: In TZM-bl cells, which contain an integrated HIV-1 LTR-luciferase reporter cassette, the luciferase activity is measured as an indicator of successful infection.

-

p24 ELISA: The amount of the viral p24 capsid protein in the culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

GFP Expression: For reporter viruses expressing Green Fluorescent Protein (GFP), the percentage of GFP-positive cells is determined by flow cytometry.[4]

-

-

Data Analysis: The percentage of inhibition for each drug concentration is calculated relative to a no-drug control. The EC50 value is then determined by fitting the dose-response data to a sigmoidal curve.

Capsid Stability Assay (In Vitro Uncoating)

This assay assesses the effect of this compound on the physical integrity of the viral capsid.

-

Isolation of Viral Cores: Concentrated HIV-1 particles are treated with a mild non-ionic detergent (e.g., 1% Triton X-100) to strip away the viral membrane, releasing the viral cores.[2][10]

-

Treatment with this compound: The purified cores are incubated with different concentrations of this compound or a vehicle control.

-

Sedimentation and Quantification: The mixture is then subjected to ultracentrifugation through a sucrose gradient. Intact cores will pellet at the bottom of the tube, while disassembled CA proteins will remain in the supernatant. The amount of CA in the pellet and supernatant fractions is quantified by p24 ELISA.[2]

-

Interpretation: An increase in soluble CA in the supernatant in the presence of this compound indicates capsid destabilization, while an increase in pelleted CA suggests stabilization.

Quantification of Reverse Transcription Products by qPCR

This method quantifies the amount of viral DNA synthesized in infected cells, providing a direct measure of the efficiency of reverse transcription.

-

Cell Infection and DNA Extraction: Target cells are infected with HIV-1 in the presence or absence of this compound. At various time points post-infection, total cellular DNA is extracted.[4]

-

Quantitative PCR (qPCR): The extracted DNA is used as a template for qPCR with primers specific for different stages of HIV-1 reverse transcription products (e.g., early, late, and 2-LTR circles).[4][11][12] A standard curve with known amounts of a plasmid containing the target sequence is used for absolute quantification.

-

Data Analysis: The copy number of viral DNA products is normalized to a cellular housekeeping gene (e.g., GAPDH or RNase P) to account for variations in DNA extraction and cell number. A reduction in the levels of late reverse transcription products in this compound-treated cells indicates inhibition of reverse transcription.[4]

In Vitro Binding Assay

These assays are used to determine the binding affinity of this compound to the CA protein.

-

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (purified CA protein or CA hexamers). The resulting data can be used to determine the dissociation constant (Kd), stoichiometry, and thermodynamic parameters of the interaction.[6]

-

Competition Binding Assays: These assays measure the ability of unlabeled this compound to compete with a labeled ligand (e.g., [3H]PF74 or a fluorescently labeled peptide) for binding to immobilized CA hexamers.[13] The reduction in the signal from the labeled ligand in the presence of increasing concentrations of unlabeled this compound is used to determine the binding affinity.

Visualizing the Mechanism and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Caption: Mechanism of this compound's indirect inhibition of HIV-1 reverse transcription.

Caption: General experimental workflow for characterizing a capsid-targeting HIV-1 inhibitor.

Conclusion

This compound represents a class of HIV-1 inhibitors that indirectly impede reverse transcription by targeting the viral capsid. Its intricate, concentration-dependent effects on capsid stability have provided invaluable insights into the critical role of the uncoating process in the early stages of HIV-1 replication. The experimental methodologies detailed in this guide provide a robust framework for the continued investigation of capsid-targeting antivirals. A thorough understanding of the mechanism of compounds like this compound is paramount for the development of novel therapeutic strategies that exploit the vulnerabilities of the HIV-1 capsid.

References

- 1. researchgate.net [researchgate.net]

- 2. Small-Molecule Inhibition of Human Immunodeficiency Virus Type 1 Infection by Virus Capsid Destabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. PF74 Inhibits HIV-1 Integration by Altering the Composition of the Preintegration Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HIV Capsid is a Tractable Target for Small Molecule Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis of HIV-1 capsid recognition by PF74 and CPSF6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. | BioWorld [bioworld.com]

- 9. This compound | HIV Protease | TargetMol [targetmol.com]

- 10. PF74 Reinforces the HIV-1 Capsid To Impair Reverse Transcription-Induced Uncoating - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Microplate-Based Assay for Identifying Small Molecules That Bind a Specific Intersubunit Interface within the Assembled HIV-1 Capsid - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Interaction of PF-3450074 with CPSF6 and NUP153

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the molecular interactions between the small molecule inhibitor PF-3450074 (also known as PF74) and the host proteins Cleavage and Polyadenylation Specificity Factor 6 (CPSF6) and Nucleoporin 153 (NUP153), in the context of HIV-1 infection. This compound is a potent inhibitor of HIV-1 replication that targets the viral capsid protein (CA). A key aspect of its mechanism of action involves the competitive displacement of essential host factors, CPSF6 and NUP153, from their binding site on the HIV-1 capsid. This guide details the binding affinities, inhibitory concentrations, and the experimental methodologies used to elucidate these interactions, providing a valuable resource for researchers in virology and drug development.

Molecular Interactions

This compound, CPSF6, and NUP153 all share a common binding site on the HIV-1 capsid, specifically within a hydrophobic pocket formed at the interface of the N-terminal domain (NTD) and C-terminal domain (CTD) of adjacent CA monomers within the assembled capsid hexamer.[1][2] This competitive binding is central to the multimodal inhibitory action of this compound.

-

This compound (PF74): This small molecule directly binds to the HIV-1 CA, exhibiting a preference for the assembled hexameric lattice over CA monomers.[1][2] This interaction can have a bimodal effect: at lower concentrations, it primarily competes with host factor binding, disrupting nuclear import, while at higher concentrations, it can induce premature capsid uncoating, thereby inhibiting reverse transcription.[3][4]

-

CPSF6: This host protein is involved in the nuclear import of the HIV-1 pre-integration complex (PIC) and influences integration site selection.[5][6] Its interaction with the viral capsid is crucial for these processes.

-

NUP153: A component of the nuclear pore complex (NPC), NUP153 is another critical host factor for the nuclear entry of HIV-1.[6] Like CPSF6, it directly engages the viral capsid to facilitate its translocation into the nucleus.

The binding of this compound to the capsid physically occludes the binding of both CPSF6 and NUP153, effectively disrupting the normal course of HIV-1 nuclear import and subsequent replication steps.[7][8]

Quantitative Data

The following tables summarize the key quantitative data related to the binding and inhibitory activities of this compound and its interaction with CPSF6 and NUP153.

Table 1: Antiviral Activity of this compound

| Parameter | Virus/Cell Line | Value | Reference(s) |

| EC50 | HIV-1 (various isolates) | 8 - 640 nM | [7][8] |

| HIV wild type NL4-3 | 0.72 µM | [7] | |

| HIV T107N mutant | 4.5 µM | [7] | |

| HIV-193RW025 (PBMCs) | 1.5 ± 0.9 µM | [7] | |

| HIV-1JR-CSF (PBMCs) | 0.6 ± 0.20 µM | [7] | |

| HIV-193MW965 (PBMCs) | 0.6 ± 0.10 µM | [7] | |

| IC50 | Median value | 0.9 ± 0.5 µM | [7] |

| Competition with NUP153C binding to CAN | ~13.6 µM | [9][10] | |

| CC50 | Median value | 90.5 ± 5.9 µM | [7] |

Table 2: Binding Affinities (Kd)

| Interacting Molecules | Method | Value | Reference(s) |

| This compound and CA hexamer | Isothermal Titration Calorimetry (ITC) | 176 ± 78 nM | [7] |

| This compound and isolated CA NTD | Isothermal Titration Calorimetry (ITC) | ~4 µM | [11] |

| This compound and full-length, unassembled CA | Isothermal Titration Calorimetry (ITC) | ~4 µM | [11] |

| CPSF6 peptide and CA hexamer | Fluorescence Polarization | 83 µM | |

| CPSF6 peptide and isolated CA NTD | Fluorescence Polarization | 872 µM | |

| CPSF6 peptide and full-length, unassembled CA | Fluorescence Polarization | 436 µM | [12] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the interactions of this compound with CPSF6 and NUP153.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the heat changes that occur upon the binding of two molecules. This allows for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction.

-

Principle: A solution of one molecule (the ligand, e.g., this compound or a CPSF6/NUP153 peptide) is titrated into a solution of the other molecule (the macromolecule, e.g., purified HIV-1 CA hexamers) in the sample cell of a microcalorimeter. The heat released or absorbed during the binding event is measured.

-

Methodology:

-

Purified HIV-1 CA hexamers are placed in the sample cell of the ITC instrument.

-

A solution of this compound or a synthetic peptide of the binding domain of CPSF6 or NUP153 is loaded into the injection syringe.

-

A series of small injections of the ligand solution are made into the sample cell.

-

The heat change after each injection is measured and plotted against the molar ratio of ligand to macromolecule.

-

The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.[3]

-

Fluorescence Polarization (FP) Assay

FP is a technique used to measure the binding of a small, fluorescently labeled molecule (tracer) to a larger molecule. It is particularly useful for studying protein-ligand interactions in solution.

-

Principle: When a fluorescently labeled molecule is excited with polarized light, it emits polarized light. The degree of polarization is dependent on the rotational diffusion of the molecule. A small, free-floating molecule rotates rapidly, resulting in low polarization. When bound to a larger molecule, its rotation is slowed, leading to an increase in polarization.

-

Methodology for Competitive Binding:

-

A fluorescently labeled peptide corresponding to the binding domain of CPSF6 or NUP153 is used as the tracer.

-

The tracer is incubated with purified HIV-1 CA hexamers, leading to a high polarization signal.

-

Increasing concentrations of a competitor (e.g., this compound) are added to the mixture.

-

The competitor displaces the fluorescent tracer from the CA hexamer, causing a decrease in the polarization signal.

-

The IC50 value of the competitor can be determined from the dose-response curve.[12]

-

Antiviral Assays

These assays are used to determine the efficacy of a compound in inhibiting viral replication in a cell-based system.

-

Principle: Cells susceptible to HIV-1 infection are treated with varying concentrations of the test compound (this compound) and then infected with HIV-1. The extent of viral replication is measured after a defined incubation period.

-

Methodology:

-

Target cells (e.g., TZM-bl reporter cells, PBMCs) are seeded in multi-well plates.

-

The cells are pre-incubated with a serial dilution of this compound.

-

A known amount of HIV-1 is added to the cells.

-

After a period of incubation (typically 48-72 hours), viral replication is quantified. This can be done by measuring the activity of a reporter gene (e.g., luciferase or β-galactosidase) integrated into the viral genome, or by quantifying the amount of a viral protein (e.g., p24) in the cell culture supernatant using an ELISA.

-

The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve.[13]

-

Quantitative PCR (qPCR) for Reverse Transcription

qPCR is used to quantify the amount of viral DNA produced during the early stages of HIV-1 infection, providing a measure of the efficiency of reverse transcription.

-

Principle: This assay measures the amount of newly synthesized viral DNA in infected cells. A decrease in the amount of viral DNA in the presence of a compound indicates inhibition of reverse transcription or an earlier step.

-

Methodology:

-

Target cells are treated with this compound and infected with HIV-1 as in the antiviral assay.

-

At a specific time point post-infection (e.g., 8-24 hours), total DNA is extracted from the cells.

-

The amount of HIV-1 DNA is quantified using qPCR with primers and probes specific for a region of the viral genome (e.g., late reverse transcription products).

-

The results are normalized to a cellular housekeeping gene to account for variations in cell number and DNA extraction efficiency.

-

Visualizations

The following diagrams illustrate the key interactions and experimental workflows described in this guide.

References

- 1. Structural basis of HIV-1 capsid recognition by PF74 and CPSF6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative PCR for HIV-1 Proviral DNA | Springer Nature Experiments [experiments.springernature.com]

- 3. HIV-1 Resistance to the Capsid-Targeting Inhibitor PF74 Results in Altered Dependence on Host Factors Required for Virus Nuclear Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Robust PCR Protocol for HIV Drug Resistance Testing on Low-Level Viremia Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Structural basis of HIV-1 capsid recognition by PF74 and CPSF6 (Journal Article) | OSTI.GOV [osti.gov]

- 7. mdpi.com [mdpi.com]

- 8. Cytoplasmic CPSF6 Regulates HIV-1 Capsid Trafficking and Infection in a Cyclophilin A-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A high-throughput fluorescence polarization assay specific to the CD4 binding site of HIV-1 glycoproteins based on a fluorescein-labelled CD4 mimic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Single HIV-1 imaging reveals progression of infection through CA-dependent steps of docking at the nuclear pore, uncoating and nuclear transport - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Structural basis of HIV-1 capsid recognition by PF74 and CPSF6 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HIV Capsid is a Tractable Target for Small Molecule Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Bimodal Inhibitory Mechanism of PF-3450074 on the HIV-1 Capsid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the bimodal inhibitory mechanism of PF-3450074 (also known as PF74), a small molecule inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1) capsid protein (CA). Contrary to potential misconceptions, this compound's inhibitory action is not directed at ROCK and Aurora kinases but is instead focused on the HIV-1 capsid, where it exhibits a distinct, concentration-dependent bimodal mechanism of action. This document will detail this mechanism, present quantitative data, outline experimental protocols, and provide visual representations of the relevant pathways and workflows.

Introduction to this compound and its Target

This compound is a potent antiviral compound that specifically targets the HIV-1 capsid, a critical viral component for multiple stages of the viral lifecycle, including uncoating, reverse transcription, and nuclear entry.[1][2] The compound binds to a conserved pocket at the interface of the N-terminal domain (NTD) and C-terminal domain (CTD) of adjacent CA subunits within the assembled capsid hexamer.[3][4][5][6] This binding site is also utilized by host cell proteins, such as cleavage and polyadenylation specific factor 6 (CPSF6) and nucleoporin 153 (NUP153), which are crucial for the transport of the viral pre-integration complex into the nucleus.[6][7][8][9][10] The inhibitory mechanism of this compound is described as bimodal because it exerts different effects at low and high concentrations.[5][7][10][11][12]

The Bimodal Inhibitory Mechanism

The dose-response curve of this compound is uniquely triphasic, consisting of two inhibitory phases separated by a plateau, which points to a bimodal mechanism of action.[7][8][10]

-

Low Concentration Inhibition (Sub-micromolar to low micromolar, ~< 2 µM): At lower concentrations, this compound's primary mechanism is the competitive inhibition of the binding of host factors CPSF6 and NUP153 to the viral capsid.[7][11] By occupying the same binding pocket, this compound disrupts the normal interactions required for nuclear entry and integration site targeting, thereby inhibiting viral replication post-reverse transcription.[7][13] This action at lower concentrations may not significantly affect the process of reverse transcription itself.[7]

-

High Concentration Inhibition (~10 µM): At higher concentrations, this compound exhibits a more direct and potent effect on the stability of the viral capsid. It has been shown to accelerate the uncoating of the HIV-1 core.[1][2][11] This premature destabilization of the capsid leads to a failure to establish a productive infection by impairing the completion of reverse transcription.[1][2][11][14] This high-concentration effect is characterized by a steep dose-response curve, suggesting a cooperative mechanism of action.[7][10]

The interaction with the host protein cyclophilin A (CypA) also plays a role in the antiviral activity of this compound. The binding of CypA to the capsid appears to promote the inhibitory effects of this compound.[1][2]

Quantitative Data

The following tables summarize the quantitative data for this compound's antiviral activity and binding affinity.

| Parameter | Value | Cell Line/Conditions | Reference |

| EC50 (HIV-1 isolates) | 8-640 nM | Various HIV isolates | [14][15] |

| EC50 (HIV wild type NL4-3) | 0.72 µM | [14] | |

| EC50 (HIV T107N mutant) | 4.5 µM | [14] | |

| IC50 (HIV-193RW025) | 1.5 ± 0.9 µM | Human peripheral blood mononuclear cells (PBMCs) | [14] |

| IC50 (HIV-1JR-CSF) | 0.6 ± 0.20 µM | Human peripheral blood mononuclear cells (PBMCs) | [14] |

| IC50 (HIV-193MW965) | 0.6 ± 0.10 µM | Human peripheral blood mononuclear cells (PBMCs) | [14] |

| Median IC50 | 0.9 ± 0.5 µM | [14] | |

| CC50 | 90.5 ± 5.9 µM | [14] | |

| Kd (PF-74 and CA hexamer) | 176 ± 78 nM | [14] |

Signaling and Mechanistic Pathways

The following diagrams illustrate the bimodal inhibitory mechanism of this compound.

Caption: Bimodal inhibitory mechanism of this compound on the HIV-1 capsid.

Experimental Protocols

Detailed methodologies for key experiments are crucial for understanding the characterization of this compound.

This protocol is used to determine the potency of this compound in inhibiting HIV-1 infection in cell culture.

-

Cell Plating: Seed target cells (e.g., TZM-gfp or MT-4 cells) in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours.[5]

-

Compound Addition: Prepare serial dilutions of this compound in culture medium and add to the cells. Include a vehicle control (e.g., DMSO).

-

Virus Infection: After a pre-incubation period with the compound, infect the cells with a known amount of HIV-1 (e.g., HIV-1NL4-3 at a specific multiplicity of infection).[5]

-

Incubation: Incubate the infected cells for a period that allows for viral replication and reporter gene expression (e.g., 48-72 hours).

-

Readout: Measure the extent of viral infection. This can be done by quantifying the expression of a reporter gene (e.g., luciferase or GFP) or by measuring the amount of a viral protein (e.g., p24 antigen) in the culture supernatant.[16]

-

Data Analysis: Calculate the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

This assay assesses the direct effect of this compound on the stability of purified HIV-1 cores.

-

Core Isolation: Purify HIV-1 cores from concentrated virus preparations.

-

Compound Incubation: Incubate the purified cores with varying concentrations of this compound or a vehicle control at room temperature for a defined period.[1]

-

Separation of Assembled and Disassembled Capsids: Separate the intact (assembled) cores from the dissociated (disassembled) CA proteins. This is often achieved by ultracentrifugation through a sucrose cushion, where intact cores pellet, and soluble CA remains in the supernatant.

-

Quantification: Quantify the amount of CA protein in the pellet and supernatant fractions using an enzyme-linked immunosorbent assay (ELISA) for the p24 antigen.[1]

-

Data Analysis: Determine the percentage of core-associated CA. A decrease in the amount of CA in the pellet fraction in the presence of this compound indicates destabilization of the capsid.[1]

References

- 1. Small-Molecule Inhibition of Human Immunodeficiency Virus Type 1 Infection by Virus Capsid Destabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule inhibition of human immunodeficiency virus type 1 infection by virus capsid destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HIV Capsid is a Tractable Target for Small Molecule Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. mdpi.com [mdpi.com]

- 6. Structural basis of HIV-1 capsid recognition by PF74 and CPSF6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Roles of Capsid-Interacting Host Factors in Multimodal Inhibition of HIV-1 by PF74 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. mdpi.com [mdpi.com]

- 10. Roles of Capsid-Interacting Host Factors in Multimodal Inhibition of HIV-1 by PF74 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PF74 Reinforces the HIV-1 Capsid To Impair Reverse Transcription-Induced Uncoating - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. PF74 Inhibits HIV-1 Integration by Altering the Composition of the Preintegration Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. This compound - Immunomart [immunomart.com]

- 16. A HTRF Based Competitive Binding Assay for Screening Specific Inhibitors of HIV-1 Capsid Assembly Targeting the C-Terminal Domain of Capsid - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of PF-3450074 on HIV-1 Capsid Protein-Protein Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule inhibitor PF-3450074 and its effects on the protein-protein interactions of the Human Immunodeficiency Virus type 1 (HIV-1) capsid. This compound has been identified as a potent antiviral compound that targets the viral capsid protein (CA), a critical component for multiple stages of the HIV-1 lifecycle, including uncoating, reverse transcription, and assembly. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the compound's mechanism of action.

Executive Summary

This compound is a novel HIV-1 inhibitor that directly binds to the capsid protein, leading to a disruption of the finely tuned processes of viral core disassembly (uncoating) and assembly. The compound exhibits a dual mechanism of action, impacting both early and late stages of viral replication. At micromolar concentrations, this compound has been shown to induce premature uncoating of the viral capsid, which in turn impairs the reverse transcription process. This guide will explore the quantitative measures of its antiviral potency, the specific experimental procedures used to elucidate its function, and the molecular interactions that underpin its activity.

Quantitative Data Summary

The antiviral activity and binding affinity of this compound have been quantified across various studies. The following tables summarize these key metrics for easy comparison.

Table 1: Antiviral Activity of this compound against HIV-1

| HIV-1 Strain | Cell Line | EC50 (µM) | IC50 (µM) | Citation |

| Wild-type (Lab strains) | Peripheral Blood Mononuclear Cells (PBMCs) | 0.207 (median) | - | [1] |

| NL4-3 (Wild-type) | - | 0.72 | - | [2] |

| T107N mutant | - | 4.5 | - | [2] |

| 93RW025 | PBMCs | - | 1.5 ± 0.9 | [2] |

| JR-CSF | PBMCs | - | 0.6 ± 0.20 | [2] |

| 93MW965 | PBMCs | - | 0.6 ± 0.10 | [2] |

| Wild-type | - | - | 0.9 ± 0.5 (median) | [2] |

| Racemic PF74 | - | - | (S)-PF74: 1.5, (R)-PF74: 19 | [3] |

Table 2: Binding Affinity of this compound to HIV-1 Capsid Protein

| Interacting Molecule | Method | Kd (nM) | Citation |

| CA Hexamer | Not Specified | 176 ± 78 | [2] |

| CA Hexamer | Surface Plasmon Resonance (SPR) | 2530 ± 1020 | [4] |

Table 3: Cytotoxicity of this compound

| Cell Line | CC50 (µM) | Citation |

| Not Specified | 90.5 ± 5.9 | [2] |

Mechanism of Action

This compound exerts its antiviral effect by directly binding to a pocket on the N-terminal domain (NTD) of the HIV-1 capsid protein.[1] This binding site is located at the interface between adjacent CA subunits within the capsid lattice.[5] The binding of this compound to this site has a profound impact on the stability of the viral core. Evidence suggests that the compound induces a premature and aberrant disassembly of the capsid, a process critical for the initiation of reverse transcription.[1][6] This destabilization of the capsid structure is a key aspect of its inhibitory action at the early stages of the viral life cycle.[7]

Furthermore, this compound also affects the late stages of HIV-1 replication, specifically the assembly of new viral particles. By interacting with CA monomers, it can interfere with the proper formation of the capsid shell, leading to the production of non-infectious virions.[8]

The interaction of this compound with the capsid is also influenced by host factors. The host protein cyclophilin A (CypA), which binds to the viral capsid, has been shown to promote the antiviral activity of this compound.[6]

dot

References

- 1. Structural basis of HIV-1 capsid recognition by PF74 and CPSF6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structural basis of HIV-1 capsid recognition by PF74 and CPSF6 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis of HIV-1 capsid recognition by PF74 and CPSF6 (Journal Article) | OSTI.GOV [osti.gov]

- 5. Research Portal [scholarship.miami.edu]

- 6. HIV-1 Capsid Stabilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. PF74 Reinforces the HIV-1 Capsid To Impair Reverse Transcription-Induced Uncoating - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the triphasic dose-response of PF-3450074

An in-depth technical guide exploring the triphasic dose-response of PF-3450074, a potent inhibitor of the HIV-1 capsid protein, is detailed below. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound (also known as PF74) is a small molecule inhibitor that targets the Human Immunodeficiency Virus type 1 (HIV-1) capsid protein (CA).[1][2][3] It exhibits a broad spectrum of activity against various HIV-1 isolates with submicromolar potency.[2][4] The mechanism of action for this compound is multifaceted and concentration-dependent, leading to a unique triphasic dose-response curve.[5][6] This inhibitor binds to a specific pocket on the N-terminal domain of the CA protein, a site that is also utilized by host cell proteins such as cleavage and polyadenylation specific factor 6 (CPSF6) and nucleoporin 153 (NUP153).[5][7]

The Triphasic Dose-Response Phenomenon

A distinctive characteristic of this compound is its triphasic dose-response curve, which consists of two distinct inhibitory phases separated by a plateau phase.[5][6] This suggests a bimodal mechanism of action that is dependent on the concentration of the compound.[5][7]

-

First Inhibitory Phase (Low Concentrations): At lower concentrations (approximately below 2 µM), this compound competes with the binding of host factors like CPSF6 and NUP153 to the viral capsid.[8] This interference with essential host-virus interactions disrupts the normal processes of nuclear entry and integration, leading to an initial phase of viral inhibition.[5][9]

-

Plateau Phase: As the concentration of this compound increases, the inhibitory effect reaches a temporary plateau.

-

Second Inhibitory Phase (High Concentrations): At higher concentrations (around 5-10 µM), a second, steeper phase of inhibition is observed.[5][6] This phase is attributed to a different mechanism where this compound is thought to either accelerate the premature disassembly (uncoating) of the viral capsid or stabilize the capsid, preventing the timely release of the viral genome for reverse transcription.[1][5][8] This disruption of capsid stability leads to a significant reduction in the synthesis of viral DNA.[5]

The interaction with the host protein cyclophilin A (CypA) is also crucial for the unique dose-response curve of this compound.[5][7]

Quantitative Data Summary

The following tables summarize the quantitative data for this compound's activity from various studies.

| Parameter | Value | Cell Line/Conditions |

| EC50 (HIV-1 NL4-3) | 0.72 µM | MT4 cells |

| EC50 (HIV T107N mutant) | 4.5 µM | Not specified |

| IC50 (HIV-193RW025) | 1.5 ± 0.9 µM | Human peripheral blood mononuclear cells (PBMCs) |

| IC50 (HIV-1JR-CSF) | 0.6 ± 0.20 µM | Human peripheral blood mononuclear cells (PBMCs) |

| IC50 (HIV-193MW965) | 0.6 ± 0.10 µM | Human peripheral blood mononuclear cells (PBMCs) |

| Median IC50 | 0.9 ± 0.5 µM | Not specified |

| Median CC50 | 90.5 ± 5.9 µM | Not specified |

| Kd (vs. CA hexamer) | 176 ± 78 nM | In vitro binding assay |

Data sourced from MedChemExpress.[2]

| Parameter | Value | Cell Line/Conditions |

| EC50 (Broad-spectrum) | 8-640 nM | Various HIV isolates |

| IC50 (HIV-193RW025) | 1.5 ± 0.9 µM | Human peripheral blood mononuclear cells (PBMCs) |

| IC50 (HIV-1JR-CSF) | 0.6 ± 0.20 µM | Human peripheral blood mononuclear cells (PBMCs) |

| IC50 (HIV-193MW965) | 0.6 ± 0.10 µM | Human peripheral blood mononuclear cells (PBMCs) |

| EC50 (HIV wild type NL4-3) | 0.72 µM | Not specified |

| EC50 (HIV T107N mutant) | 4.5 µM | Not specified |

Data sourced from TargetMol.[4]

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Single-Cycle HIV-1 Infectivity Assay

This assay is used to determine the dose-response curve of this compound.

-

Cell Preparation: Seed HeLa or MT4 cells in 96-well plates at an appropriate density and incubate overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

-

Infection: Infect the cells with a luciferase or GFP-encoding reporter virus in the presence of the diluted this compound.

-

Incubation: Incubate the infected cells for 48-72 hours.

-

Data Acquisition: Measure the reporter gene expression (luciferase activity or GFP fluorescence) using a plate reader.

-

Analysis: Normalize the results to a mock-treated control and plot the percentage of inhibition against the drug concentration to generate a dose-response curve.

Quantitative PCR (qPCR) for Viral DNA

This method quantifies the effect of this compound on reverse transcription.

-

Infection: Infect HeLa-P4 cells with DNase I-treated HIV-1 in the presence of varying concentrations of this compound (e.g., 10 µM).[2]

-

Incubation: Allow the infection to proceed for a set time (e.g., 8 hours).[2]

-

DNA Extraction: Isolate total DNA from the infected cells.

-

qPCR: Perform qPCR using primers specific for late reverse transcription products of HIV-1.

-

Analysis: Quantify the viral DNA levels and compare them between treated and untreated cells to determine the extent of inhibition of reverse transcription.

In Vitro Capsid Assembly/Disassembly Assay

This assay assesses the direct effect of this compound on capsid stability.

-

Protein Purification: Purify recombinant HIV-1 CA protein.

-

Assembly Reaction: Induce the assembly of CA into capsid-like particles in the presence or absence of this compound.

-

Monitoring: Monitor the kinetics of assembly by measuring the increase in turbidity or by using techniques like size-exclusion chromatography.

-

Disassembly Assay: For disassembly, treat pre-assembled capsids with this compound and monitor the decrease in turbidity or the release of CA monomers over time.

Visualizations

Signaling Pathways and Mechanisms

Caption: Bimodal mechanism of this compound at low and high concentrations.

Experimental Workflow

Caption: Workflow for single-cycle HIV-1 infectivity assay.

Logical Relationships

Caption: Interaction of this compound with the HIV-1 capsid and host factors.

References

- 1. Small-Molecule Inhibition of Human Immunodeficiency Virus Type 1 Infection by Virus Capsid Destabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Small-molecule inhibition of human immunodeficiency virus type 1 infection by virus capsid destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | HIV Protease | TargetMol [targetmol.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Roles of Capsid-Interacting Host Factors in Multimodal Inhibition of HIV-1 by PF74 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Roles of Capsid-Interacting Host Factors in Multimodal Inhibition of HIV-1 by PF74 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PF74 Reinforces the HIV-1 Capsid To Impair Reverse Transcription-Induced Uncoating - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PF74 Inhibits HIV-1 Integration by Altering the Composition of the Preintegration Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

PF-3450074: A Technical Guide to a Chemical Probe for HIV-1 Capsid Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PF-3450074 (also known as PF74), a small-molecule inhibitor that has become an invaluable chemical probe for elucidating the multifaceted roles of the Human Immunodeficiency Virus type 1 (HIV-1) capsid protein (CA). By specifically targeting the viral capsid, PF74 disrupts critical processes in the viral lifecycle, offering unique insights into capsid stability, disassembly (uncoating), and interactions with host cell factors.

Mechanism of Action: A Dual-Function Modulator

This compound is a peptidomimetic compound that exhibits a complex, concentration-dependent mechanism of action by directly binding to the HIV-1 capsid protein.[1][2] Its primary target is a preformed hydrophobic pocket at the interface between the N-terminal domain (NTD) and the C-terminal domain (CTD) of adjacent CA subunits within the assembled capsid hexamer.[3][4][5][6] This binding site is also utilized by essential host factors, including the Cleavage and Polyadenylation Specificity Factor 6 (CPSF6) and Nucleoporin 153 (NUP153), which are crucial for nuclear import and integration.[3][7][8]

PF74's inhibitory effects manifest in two distinct, concentration-dependent modes:

-

Low Concentrations (<2 µM): At sub-micromolar to low micromolar concentrations, PF74 acts as a competitive inhibitor, displacing host proteins like CPSF6 and NUP153 from the capsid.[7][8][9] This interference with vital virus-host interactions is a major contributor to its antiviral activity.[8]

-

High Concentrations (≥10 µM): At higher concentrations, PF74 actively destabilizes the viral core.[8][10][11][12] This leads to premature and aberrant uncoating of the capsid in the cytoplasm of the target cell, which in turn prevents efficient reverse transcription of the viral RNA genome.[10][11][12]

Paradoxically, while PF74 destabilizes the mature conical capsid, it has been observed to stabilize CA hexamers and promote the self-assembly of recombinant CA protein in in vitro settings.[3][8][13] This suggests that the compound's effect is highly dependent on the structural context of the CA protein, specifically the curvature and quasi-equivalent conformations present in a mature fullerene cone.[3] The antiviral activity of PF74 is also influenced by the host protein Cyclophilin A (CypA), with inhibition of the CypA-CA interaction reducing the drug's efficacy.[8][10][11]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative parameters defining the antiviral potency, cytotoxicity, and binding affinity of this compound.

Table 1: In Vitro Antiviral Activity of this compound

| HIV-1 Strain / Isolate | Cell Type | Parameter | Value (µM) | Citation(s) |

| HIV-1 NL4-3 (Wild Type) | MT-2 | EC50 | 0.72 | [7] |

| HIV-1 NL4-3 (T107N Mutant) | MT-2 | EC50 | 4.5 | |

| Multiple Lab Strains & Clinical Isolates | PBMCs | Median EC50 | 0.207 (Range: 0.113 - 0.362) | [4] |

| HIV-1 LAI (Wild Type) | HeLa | IC50 | 0.70 ± 0.16 | [1] |

| HIV-1 93RW025 | PBMCs | IC50 | 1.5 ± 0.9 | |

| HIV-1 JR-CSF | PBMCs | IC50 | 0.6 ± 0.20 | [7] |

| HIV-1 93MW965 | PBMCs | IC50 | 0.6 ± 0.10 | [7] |

| Various Clades (A, B, C, D, E) | PBMCs | EC50 Range | 0.08 - 0.64 | [7][14] |

| Late Stage (Viral Production) | - | EC50 | 0.33 | [4] |

Table 2: Cytotoxicity of this compound

| Cell Line | Parameter | Value (µM) | Citation(s) |

| MT-2 | CC50 | 61 | [4] |

| Various | Median CC50 | 90.5 ± 5.9 | [7][15] |

| PBMCs | CC50 | >10 | [14] |

Table 3: Binding Affinity of this compound to HIV-1 Capsid

| CA Construct | Method | Parameter | Value | Citation(s) |

| CA Hexamer | - | K_D_ | 176 ± 78 nM | [7] |

| Full-Length Wild Type CA | ITC | K_d | 2.79 µM | [4] |

| Isolated Wild Type NTD | ITC | K_d_ | 2.24 µM | [4] |

| Crystallographic Construct (NTD) | ITC | K_d_ | 3.42 µM | [4] |

Key Experimental Protocols

Detailed methodologies are crucial for the reproducible use of PF74 as a chemical probe. Below are protocols for key assays.

Antiviral Activity Assay in TZM-GFP Cells

-

Cell Plating: Plate TZM-GFP cells at a density of 1 x 10⁴ cells per well in a 96-well plate.[16]

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Treatment: After 24 hours, replace the medium with the medium containing the compound dilutions.[16]

-

Infection: 24 hours post-treatment, infect the cells with an HIV-1 reporter virus (e.g., HIV-1_NL4-3_) at a specified multiplicity of infection (MOI).[16]

-

Incubation: Incubate the plates for 48 hours.[16]

-

Quantification: Assess antiviral activity by counting the number of GFP-positive cells using an automated imaging reader.[16]

-

Data Analysis: Calculate the 50% effective concentration (EC50) by fitting the data to a sigmoidal dose-response curve using non-linear regression.[16]

Cytotoxicity Assay (XTT)

-

Cell Plating: Plate TZM-GFP cells (or other relevant cell lines) at 1 x 10⁴ cells per well in a 96-well plate.[16]

-

Treatment: Continuously expose the cells to serial dilutions of this compound for 72 hours.[16]

-

Viability Assessment: Measure cell viability using a Cell Proliferation Kit II (XTT) according to the manufacturer's instructions.[16] This colorimetric assay measures the metabolic activity of viable cells.

-

Data Analysis: Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.[16]

Capsid Destabilization Assay (in vitro)

-

Core Isolation: Purify HIV-1 cores from concentrated virus suspensions. This is typically achieved by incubating virions with a mild detergent (e.g., 1% Triton X-100) followed by ultracentrifugation through a sucrose cushion to pellet the cores.[9][10]

-

Treatment: Incubate the purified cores with varying concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 1 hour) at room temperature.[10]

-

Analysis: Quantify the amount of remaining core-associated CA protein (p24) using an enzyme-linked immunosorbent assay (ELISA).[10]

-

Interpretation: A decrease in the amount of pelletable CA protein in PF74-treated samples compared to the control indicates destabilization of the capsid.[10]

Isothermal Titration Calorimetry (ITC) for Binding Affinity

-

Protein Preparation: Use purified, recombinant HIV-1 CA protein (full-length, NTD, or pre-assembled hexamers).

-

ITC Setup: Load the protein into the sample cell of an ITC microcalorimeter (e.g., MicroCal ITC200). Load a concentrated solution of this compound into the injection syringe.[3]

-

Titration: Perform a series of small, sequential injections of PF74 into the protein solution while monitoring the heat change associated with binding.

-

Data Analysis: Integrate the heat pulses and fit the resulting binding isotherm to a suitable model to determine the dissociation constant (K_d_), stoichiometry (n), and enthalpy of binding (ΔH).[4]

Visualizing Pathways and Protocols

Diagrams generated using Graphviz DOT language to illustrate key concepts.

Caption: HIV-1 Lifecycle and PF74 Intervention Points.

References

- 1. Roles of Capsid-Interacting Host Factors in Multimodal Inhibition of HIV-1 by PF74 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical profiling of HIV-1 capsid-targeting antiviral PF74 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. HIV Capsid is a Tractable Target for Small Molecule Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 6. Structural basis of HIV-1 capsid recognition by PF74 and CPSF6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PF74 Reinforces the HIV-1 Capsid To Impair Reverse Transcription-Induced Uncoating - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small-Molecule Inhibition of Human Immunodeficiency Virus Type 1 Infection by Virus Capsid Destabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Small-molecule inhibition of human immunodeficiency virus type 1 infection by virus capsid destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Compensatory Substitutions in the HIV-1 Capsid Reduce the Fitness Cost Associated with Resistance to a Capsid-Targeting Small-Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound | HIV Protease | TargetMol [targetmol.com]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Application Notes: Studying HIV-1 Capsid Assembly with PF-3450074

Introduction

PF-3450074 (also known as PF-74) is a potent small molecule inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) replication.[1][2] It directly targets the viral capsid protein (CA), a crucial component for multiple stages of the viral life cycle, including uncoating, reverse transcription, and assembly.[1][3][4][5][6] Understanding the precise mechanism by which this compound affects capsid assembly is vital for the development of novel antiretroviral therapies. This document provides a detailed protocol for an in vitro HIV-1 capsid assembly assay to characterize the effects of this compound.

Mechanism of Action

This compound binds to a specific pocket on the N-terminal domain (NTD) of the HIV-1 CA protein.[3][7] This binding site is also utilized by host cell proteins such as CPSF6 and NUP153, which are important for viral trafficking and nuclear import.[1][2][3] By competing with these host factors, this compound can disrupt the normal processes of infection.[1][2] Interestingly, this compound has a bimodal mechanism of action; at high concentrations (around 5-10 µM), it has been shown to accelerate the uncoating of the viral core, leading to premature disassembly and inhibition of reverse transcription.[3][4][5] In vitro studies have demonstrated that this compound can increase the rate of CA multimerization, suggesting it promotes, rather than inhibits, the assembly process, potentially leading to the formation of aberrant, non-functional capsids.[7]

Quantitative Data Summary

The following tables summarize the reported in vitro and in cellulo activities of this compound against HIV-1.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/Conditions | Reference |

| IC50 | 0.9 ± 0.5 µM | --- | [1] |

| EC50 (NL4-3, wild type) | 0.72 µM | --- | [1] |

| EC50 (T107N mutant) | 4.5 µM | --- | [1] |

| EC50 (broad spectrum) | 8-640 nM | Various HIV isolates | [1][2] |

| Kd (CA hexamer) | 176 ± 78 nM | --- | [1] |

| Kd (monomeric CA) | 2.7 µM | --- | [8] |

| CC50 | 90.5 ± 5.9 µM | --- | [1] |

Table 2: Antiviral Activity in Primary Cells

| HIV-1 Strain | IC50 (µM) | Cell Type | Reference |

| HIV-193RW025 | 1.5 ± 0.9 | PBMCs | [1][2] |

| HIV-1JR-CSF | 0.6 ± 0.20 | PBMCs | [1][2] |

| HIV-193MW965 | 0.6 ± 0.10 | PBMCs | [1][2] |

Experimental Protocol: In Vitro HIV-1 Capsid Assembly Assay

This protocol describes a turbidity-based assay to monitor the in vitro assembly of recombinant HIV-1 CA protein in the presence of this compound.

Materials and Reagents

-

Recombinant HIV-1 CA protein (purified)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Sodium phosphate (NaH2PO4)

-

Sodium chloride (NaCl)

-

Deionized water

-

96-well clear bottom plates

-

Spectrophotometer capable of reading absorbance at 350 nm

Procedure

-

Preparation of Reagents:

-

Prepare a 5 M stock solution of NaCl in deionized water.

-

Prepare a 200 mM stock solution of NaH2PO4 and adjust the pH to 8.0.

-

Prepare a 5 mM stock solution of this compound in 100% DMSO.

-

Prepare a working solution of purified HIV-1 CA protein at a concentration of 120 µM in an appropriate buffer (e.g., PBS, pH 7.4).

-

-

Assay Setup:

-

In a 96-well plate, prepare the reaction mixtures. For each reaction, combine:

-

74 µL of an aqueous solution made by mixing 2 parts 5 M NaCl with 1 part 200 mM NaH2PO4, pH 8.0.

-

1 µL of the 5 mM this compound stock solution (or a serial dilution for dose-response experiments). For the vehicle control, add 1 µL of 100% DMSO.

-

-

Mix the contents of the wells gently.

-

-

Initiation of Assembly:

-

To initiate the assembly reaction, add 25 µL of the 120 µM HIV-1 CA protein solution to each well. This will result in a final CA concentration of 30 µM in a total volume of 100 µL.

-

Immediately place the plate in the spectrophotometer.

-

-

Data Acquisition:

-

Allow the samples to equilibrate for 2 minutes.

-

Measure the absorbance at 350 nm (A350) every minute for a total of 40-60 minutes. The increase in A350 is indicative of capsid assembly.

-

-

Data Analysis:

-

Plot the A350 values as a function of time for each concentration of this compound and the vehicle control.

-

The rate of assembly can be determined from the initial slope of the curves.

-

For dose-response analysis, the final A350 values or the initial rates can be plotted against the logarithm of the this compound concentration to determine the EC50 (the concentration at which 50% of the maximal effect is observed).

-

Visualization of Experimental Workflow

Caption: Workflow for the in vitro HIV-1 capsid assembly assay.

Signaling Pathway and Logical Relationship

The following diagram illustrates the proposed mechanism of action of this compound on HIV-1 capsid assembly and its consequences.

Caption: Proposed mechanism of this compound action on HIV-1 capsid.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | HIV Protease | TargetMol [targetmol.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Small-Molecule Inhibition of Human Immunodeficiency Virus Type 1 Infection by Virus Capsid Destabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-molecule inhibition of human immunodeficiency virus type 1 infection by virus capsid destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HIV Capsid Inhibitors Beyond PF74 [mdpi.com]

- 7. HIV Capsid is a Tractable Target for Small Molecule Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-Based Antiviral Assay of PF-3450074 using TZM-bl Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the antiviral activity of PF-3450074, a potent HIV-1 capsid inhibitor, using the TZM-bl reporter cell line. This assay is a critical tool for the characterization of capsid-targeting antivirals and is suitable for high-throughput screening.

Introduction

This compound is a small molecule inhibitor that specifically targets the HIV-1 capsid protein (CA).[1][2][3] It acts at an early stage of the HIV-1 life cycle, following viral entry but before reverse transcription. The binding of this compound to the viral capsid induces premature disassembly, or "uncoating," of the capsid core in the cytoplasm of the target cell.[2][4] This premature uncoating disrupts the proper sequence of post-entry events, leading to a marked reduction in the products of reverse transcription and ultimately inhibiting viral replication.[1][2] The TZM-bl cell line is a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5, rendering it susceptible to a wide range of HIV-1 isolates.[5][6] These cells contain integrated copies of the firefly luciferase and E. coli β-galactosidase genes under the control of the HIV-1 long terminal repeat (LTR) promoter.[6][7] Upon successful HIV-1 infection and the expression of the viral Tat protein, the LTR promoter is activated, leading to the expression of the reporter genes. The resulting luciferase activity can be readily quantified, providing a sensitive and quantitative measure of viral infection.[5][8]

Data Presentation

The antiviral potency of this compound is typically determined by its half-maximal inhibitory concentration (IC50) or effective concentration (EC50). These values can vary depending on the HIV-1 strain, the cell type used, and the specific assay conditions. Below is a summary of reported potency values for this compound.

| Parameter | Value | Cell Type | Virus Strain | Reference |

| IC50 | 0.9 ± 0.5 µM | Not Specified | Not Specified | [1][3] |

| EC50 | 8 - 640 nM | Not Specified | Various HIV isolates | [1][3] |

| EC50 | 0.72 µM | Not Specified | HIV wild type NL4-3 | [1][3] |

| EC50 | 4.5 µM | Not Specified | HIV T107N mutant | [1][3] |

| IC50 | 1.5 ± 0.9 µM | PBMCs | HIV-193RW025 | [1][3] |

| IC50 | 0.6 ± 0.20 µM | PBMCs | HIV-1JR-CSF | [1][3] |

| IC50 | 0.6 ± 0.10 µM | PBMCs | HIV-193MW965 | [1][3] |

| CC50 | 90.5 ± 5.9 µM | Not Specified | Not Specified | [1][3] |

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. PBMCs: Peripheral Blood Mononuclear Cells.

Experimental Protocols

Materials and Reagents

-

TZM-bl cells (NIH AIDS Reagent Program, Cat. No. 8129)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

This compound (stock solution in DMSO)

-

HIV-1 virus stock (e.g., NL4-3, JR-CSF, or other suitable strains)

-

DEAE-Dextran

-

Luciferase Assay Reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)

-

96-well flat-bottom cell culture plates (white, for luminescence reading)

-

Luminometer

Cell Culture and Maintenance

-

Culture TZM-bl cells in DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells every 2-3 days, or when they reach 80-90% confluency. Use Trypsin-EDTA to detach the cells.

Antiviral Assay Protocol

-

Cell Seeding:

-

Trypsinize and resuspend TZM-bl cells in fresh culture medium.

-

Count the cells and adjust the concentration to 1 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well white, flat-bottom plate.

-

Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell adherence.

-

-

Compound Preparation:

-

Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from nanomolar to micromolar to capture the full dose-response curve. A starting concentration of 10 µM with 3-fold serial dilutions is recommended.

-

Remember to include a vehicle control (DMSO) at the same concentration as in the highest compound dilution.

-

-

Virus Preparation and Infection:

-

Thaw a pre-titered aliquot of HIV-1 virus stock.

-

Dilute the virus in culture medium containing DEAE-Dextran to a final concentration that yields a strong luciferase signal (e.g., 50,000-150,000 Relative Luminescence Units, RLU). The optimal DEAE-Dextran concentration should be pre-determined, but a final concentration of 15-20 µg/mL is often effective.[7]

-

Remove the culture medium from the plated TZM-bl cells.

-

Add 50 µL of the diluted this compound to the appropriate wells.

-

Immediately add 50 µL of the diluted virus to each well (except for the cell-only control wells).

-

The final volume in each well will be 100 µL.

-

-

Incubation:

-

Incubate the plate for 48 hours at 37°C with 5% CO2.

-

-

Luciferase Activity Measurement:

-

After the 48-hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Prepare the luciferase assay reagent according to the manufacturer's instructions.

-

Add 100 µL of the luciferase reagent to each well.

-

Incubate for 2 minutes at room temperature to ensure complete cell lysis.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the average RLU of the cell-only control wells from all other wells.

-

The percentage of inhibition is calculated as follows: % Inhibition = 100 - [ (RLU of compound-treated well / RLU of virus control well) * 100 ]

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value.

-

Visualizations

HIV-1 Entry and Tat-Mediated Luciferase Expression in TZM-bl Cells

Caption: HIV-1 entry and reporter gene activation in TZM-bl cells.

Mechanism of Action of this compound

Caption: this compound induces premature capsid uncoating, inhibiting reverse transcription.

Experimental Workflow for this compound Antiviral Assay

Caption: Workflow for determining the antiviral activity of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small-molecule inhibition of human immunodeficiency virus type 1 infection by virus capsid destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | HIV Protease | TargetMol [targetmol.com]

- 4. Small-Molecule Inhibition of Human Immunodeficiency Virus Type 1 Infection by Virus Capsid Destabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The TZM-bl Reporter Cell Line Expresses Kynureninase That Can Neutralize 2F5-like Antibodies in the HIV-1 Neutralization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hiv.lanl.gov [hiv.lanl.gov]

- 8. hiv.lanl.gov [hiv.lanl.gov]

Application Note: Measuring PF-3450074 Binding Affinity to HIV-1 Capsid Protein Using Isothermal Titration Calorimetry

Audience: Researchers, scientists, and drug development professionals.

Introduction

PF-3450074 is a small molecule inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1) that targets the viral capsid protein (CA).[1][2] It acts at an early stage of the viral life cycle, disrupting the proper disassembly of the viral capsid, a process known as uncoating, which is essential for successful reverse transcription and subsequent infection of the host cell.[2][3] this compound binds to a specific pocket at the interface between the N-terminal domain (NTD) and the C-terminal domain (CTD) of adjacent CA subunits within the assembled capsid hexamer.[4][5][6] This binding site is also utilized by host cell proteins such as CPSF6 and NUP153, and this compound is thought to compete with these host factors.[1][4][6] Understanding the binding thermodynamics of this compound to the HIV-1 capsid is crucial for elucidating its mechanism of action and for the development of next-generation capsid-targeting antivirals.

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event.[7][8] This allows for the determination of key thermodynamic parameters of the interaction, including the binding affinity (dissociation constant, Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[8][9] This application note provides a detailed protocol for measuring the binding affinity of this compound to the HIV-1 capsid protein using ITC.

Data Presentation

The binding affinity of this compound to various forms of the HIV-1 capsid protein has been characterized, revealing a preference for the assembled hexameric form of the protein.

| Analyte | Ligand | Dissociation Constant (Kd) | Technique | Reference |

| HIV-1 CA NTD | This compound | ~4 µM | Isothermal Titration Calorimetry | [6] |

| Full-length, unassembled HIV-1 CA | This compound | ~4 µM | Isothermal Titration Calorimetry | [6] |

| HIV-1 CA Hexamer (Wild-Type) | This compound | 0.05 µM | Isothermal Titration Calorimetry | [10] |

| HIV-1 CA Hexamer (4Mut) | This compound | 0.22 µM | Isothermal Titration Calorimetry | [10] |

| HIV-1 CA Hexamer | This compound | 176 ± 78 nM | Not Specified | [1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the HIV-1 early-stage infection pathway targeted by this compound and the experimental workflow for determining its binding affinity using ITC.

Caption: HIV-1 early infection pathway and the inhibitory action of this compound.

Caption: Experimental workflow for Isothermal Titration Calorimetry.

Experimental Protocols

Materials

-

Purified HIV-1 Capsid Protein (CA), preferably in its hexameric form.

-

This compound (powder form)

-

Dimethyl sulfoxide (DMSO)

-

Tris base

-

Sodium chloride (NaCl)

-

β-mercaptoethanol

-

Hydrochloric acid (HCl)

-

Ultrapure water

-

Isothermal Titration Calorimeter (e.g., MicroCal ITC200)

-

Microcentrifuge

-

Spectrophotometer for concentration determination

-

pH meter

-

Degasser

Protocol for Measuring this compound Binding to HIV-1 CA by ITC

1. Buffer Preparation

a. Prepare the ITC buffer: 50 mM Tris-HCl, 150 mM NaCl, 2 mM β-mercaptoethanol, pH 7.5. b. Filter the buffer through a 0.22 µm filter. c. Thoroughly degas the buffer before use to prevent bubble formation during the experiment.[9]

2. Protein and Ligand Preparation

a. HIV-1 CA Solution: i. Dissolve or dilute the purified HIV-1 CA protein in the ITC buffer. ii. Determine the precise protein concentration using a spectrophotometer and the appropriate extinction coefficient. iii. A typical starting concentration for the protein in the sample cell is 15 µM.[5] iv. Centrifuge the protein solution at high speed for 10-15 minutes to remove any aggregates.[9]

b. This compound Solution: i. Prepare a stock solution of this compound in 100% DMSO. ii. Dilute the this compound stock solution into the ITC buffer to the desired final concentration. A typical starting concentration for the ligand in the syringe is 10-20 times the protein concentration (e.g., 200 µM).[5][8] iii. Ensure the final DMSO concentration in the ligand solution is as low as possible and is precisely matched in the protein solution to minimize heats of dilution.[9]

3. ITC Experiment Setup

a. Set the experimental temperature to 25°C.[5] b. Thoroughly clean the sample cell and the injection syringe with the ITC buffer. c. Load the HIV-1 CA solution into the sample cell (approximately 300 µL for a MicroCal ITC200).[9] d. Load the this compound solution into the injection syringe (approximately 100-120 µL for a MicroCal ITC200).[9] e. Equilibrate the system until a stable baseline is achieved.

4. Titration

a. Set up the injection parameters. A typical titration consists of an initial small injection (e.g., 1 x 2 µL) followed by a series of larger injections (e.g., 25 x 10 µL).[5] b. The duration between injections should be sufficient for the signal to return to the baseline. c. Initiate the titration.

5. Control Experiments

a. To account for the heat of dilution, perform a control titration by injecting the this compound solution into the ITC buffer alone.[8] b. The heat changes observed in this control experiment should be subtracted from the experimental data.

6. Data Analysis

a. Integrate the heat flow peaks for each injection to obtain the heat change per injection. b. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. c. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the instrument (e.g., Origin).[5] d. The fitting will yield the thermodynamic parameters: Kd, n, ΔH, and ΔS.

This application note provides a comprehensive guide for the characterization of the binding interaction between this compound and the HIV-1 capsid protein using Isothermal Titration Calorimetry. The detailed protocol and data presentation guidelines will enable researchers to accurately determine the thermodynamic profile of this and other small molecule inhibitors targeting the HIV-1 capsid, thereby facilitating the development of novel antiretroviral therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small-molecule inhibition of human immunodeficiency virus type 1 infection by virus capsid destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small-Molecule Inhibition of Human Immunodeficiency Virus Type 1 Infection by Virus Capsid Destabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. HIV Capsid is a Tractable Target for Small Molecule Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 10. HIV-1 Resistance to the Capsid-Targeting Inhibitor PF74 Results in Altered Dependence on Host Factors Required for Virus Nuclear Entry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Utilizing [3H]PF-07321332 in a Competitive Binding Assay for SARS-CoV-2 Main Protease

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SARS-CoV-2 main protease (Mpro or 3CLpro) is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional units necessary for viral replication.[1] This makes it a prime target for antiviral drug development. PF-07321332 (Nirmatrelvir), the active component of Paxlovid, is a potent, orally bioavailable inhibitor of Mpro.[2][3] It acts as a covalent inhibitor, forming a reversible covalent bond with the catalytic cysteine (Cys145) in the Mpro active site.[4] Understanding the binding affinity and kinetics of potential Mpro inhibitors is crucial for the development of new antiviral therapies. A competitive binding assay using a radiolabeled ligand like [3H]PF-07321332 provides a sensitive and quantitative method to determine the binding affinity (Ki) of unlabeled test compounds for the SARS-CoV-2 Mpro.

These application notes provide a detailed protocol for a competitive binding assay using [3H]PF-07321332 and recombinant SARS-CoV-2 Mpro.

Principle of the Assay

This competitive binding assay is based on the principle that an unlabeled test compound will compete with a fixed concentration of the radiolabeled ligand ([3H]PF-07321332) for binding to the SARS-CoV-2 Mpro. The amount of radioligand bound to the protease is inversely proportional to the affinity and concentration of the test compound. By measuring the displacement of [3H]PF-07321332 by increasing concentrations of the test compound, the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the test compound's binding affinity.

Quantitative Data Summary

The following tables summarize key binding and activity data for PF-07321332 and other relevant molecules as reported in the literature.

Table 1: Binding Affinity and Inhibitory Potency of PF-07321332 against SARS-CoV-2 Mpro

| Parameter | Value | Cell Line/Assay Conditions |

| Ki | 3.11 nM | FRET-based enzymatic assay |

| IC50 | 19.5 nM | FRET-based enzymatic assay |

| EC50 | 77.9 nM | A549-ACE2 cells |

| EC90 | 215 nM | A549-ACE2 cells |

Table 2: Antiviral Activity of PF-07321332 against Various Coronaviruses

| Virus | EC50 (nM) | Cell Line |

| SARS-CoV-2 | 77.9 | A549-ACE2 |

| SARS-CoV-1 | ~317 (EC90) | Vero E6 |

| MERS-CoV | ~351 (EC90) | Vero 81 |

| hCoV-229E | ~620 (EC90) | MRC-5 |

Signaling Pathway and Experimental Workflow Diagrams

SARS-CoV-2 Replication and Mpro Inhibition

Caption: SARS-CoV-2 replication cycle and the inhibitory action of PF-07321332 on the main protease (Mpro).

Experimental Workflow for Competitive Binding Assay

Caption: Workflow for the [3H]PF-07321332 competitive binding assay.

Experimental Protocols

Materials and Reagents

-

[3H]PF-07321332: Tritiated PF-07321332. Note: The specific activity of [3H]PF-07321332 is not publicly available. For the purpose of this protocol, a typical specific activity for a tritiated small molecule of 30-60 Ci/mmol is assumed. The final concentration of the radioligand in the assay should be approximately equal to its Kd value for the target.

-

Recombinant SARS-CoV-2 Mpro: Highly purified, active enzyme.

-

Unlabeled PF-07321332: For determination of non-specific binding.

-

Test Compounds: Unlabeled compounds to be evaluated for Mpro binding affinity.

-

Assay Buffer: 20 mM HEPES, pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT, and 0.01% Tween-20.

-

Wash Buffer: Ice-cold Assay Buffer.

-

96-well microplates: Low-protein binding.

-

Glass fiber filters: Pre-treated with 0.5% polyethyleneimine (PEI).

-

Scintillation fluid.

-

Scintillation counter.

-

Filtration apparatus.

Protocol: Competitive Radioligand Binding Assay (Filtration Method)

-